molecular formula C18H15N5O3 B2447217 9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-00-2

9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2447217
CAS RN: 898447-00-2
M. Wt: 349.35
InChI Key: HFAVHHALMNQFNO-UHFFFAOYSA-N
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Description

9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that belongs to the class of purine analogues. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Tautomeric Behavior and Bonding Patterns

A Tautomeric Pair of Dihydropurine Derivatives : Research by Beagley et al. (1995) on similar dihydropurine derivatives highlights the significance of tautomeric behavior in determining the molecule's structural characteristics, including differences in hydrogen bonding and bond lengths within the purine rings. These insights are crucial for understanding how modifications to the purine core, such as those in the specified compound, influence its chemical properties and potential applications (Beagley, B., Booth, B., Eastwood, P., Kieger, S., Pritchard, R., Alves, M., Carvalho, A. C., Proença, M. F., 1995).

Binding Affinity and Molecular Interaction

Enhanced DNA-binding Affinity of Furamidine : Laughton et al. (1995) studied furamidine, a compound structurally similar to berenil and by extension, shares features with the specified compound. The research demonstrates how structural analogs influence DNA-binding affinity, providing a foundation for exploring the therapeutic and biochemical applications of similar purine derivatives (Laughton, C., Tanious, F., Nunn, C. M., Boykin, D., Wilson, W., Neidle, S., 1995).

Druglikeness and Bioavailability Predictions

In-silico Drug Likeness Predictions : Singh et al. (2022) conducted in-silico studies to predict the druglikeness and bioavailability of novel 9-benzylpurine derivatives, which include structural elements similar to the compound . Such studies are integral for assessing the potential of new chemical entities as orally active pharmaceuticals before synthesis and testing, thus guiding the development of new drugs (Singh, A. P., Goyal, A., Sethi, N. S., 2022).

Antiprotozoal Activity

Antiprotozoal Agents Derived from Furan and Purine Analogues : Ismail et al. (2004) synthesized and evaluated the antiprotozoal activity of compounds incorporating furan and purine structures, providing insights into their potential as antiprotozoal agents. This research is relevant for understanding how structural modifications, such as those found in the specified compound, can impact biological activity, particularly against protozoan pathogens (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., Boykin, D., 2004).

Sustainable Material Development

Enzymatic Polymerization of Furan-Dicarboxylic Acid-Based Polyamides : Research by Jiang et al. (2015) on the enzymatic polymerization of furan-dicarboxylic acid-based furanic-aliphatic polyamides demonstrates the potential of furan derivatives in developing sustainable alternatives to conventional polymers. This research underscores the importance of exploring furan-containing compounds, like the specified purine derivative, for applications in material science and engineering (Jiang, Y., Maniar, D., Woortman, A. J. J., Ekenstein, G. A. V. A., Loos, K., 2015).

properties

IUPAC Name

9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-9-5-6-11(8-10(9)2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-7-26-12/h3-8H,1-2H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAVHHALMNQFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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